Thermodynamic Profiling and Physical Characterization of (1S,2S)-2-Methylcyclohexan-1-amine
Thermodynamic Profiling and Physical Characterization of (1S,2S)-2-Methylcyclohexan-1-amine
Executive Summary
The development of targeted therapeutics relies heavily on the precise manipulation of chiral building blocks. Among these, (1S,2S)-2-methylcyclohexan-1-amine stands out as a critical cycloalkylamine intermediate. This whitepaper provides an in-depth analysis of its physical properties, thermodynamic behavior, and the causality behind its boiling point. Designed for researchers and drug development professionals, this guide establishes a self-validating experimental protocol for physical characterization and explores the molecule's structural significance in modern pharmaceutical synthesis.
Molecular Architecture and Stereochemical Significance
(1S,2S)-2-methylcyclohexan-1-amine (free base CAS: 29569-76-4[1]) is a chiral primary amine characterized by a cyclohexane ring with a methyl group and an amino group on adjacent carbons. The stereochemical designation dictates a trans-1,2-disubstitution pattern.
In the highly dynamic environment of a cyclohexane chair conformation, the trans-1,2 configuration allows both the bulky methyl group (-CH₃) and the primary amine (-NH₂) to simultaneously occupy equatorial positions . This diequatorial arrangement is thermodynamically favored because it effectively eliminates the severe 1,3-diaxial steric strain that would occur if either group were forced into an axial position. This minimized internal steric volume directly influences the molecule's macroscopic physical properties, including its density and boiling point, by allowing closer intermolecular packing.
Logical relationship between stereochemistry, intermolecular forces, and boiling point.
Physicochemical Properties & Thermodynamic Profile
The physical properties of (1S,2S)-2-methylcyclohexan-1-amine are dictated by the interplay between the non-polar hydrocarbon ring and the highly polar, hydrogen-bonding capable amine group.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (1S,2S)-2-Methylcyclohexan-1-amine |
| CAS Number (Free Base) | 29569-76-4[1] |
| CAS Number (HCl Salt) | 104485-19-0[2] |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol [3] |
| Boiling Point (760 mmHg) | 148.8 °C – 150.0 °C[3][4] |
| Density (25 °C) | ~0.844 g/cm³[3] |
| Refractive Index | 1.448 – 1.449[3][4] |
| Appearance | Clear, colorless liquid (Free base)[4] |
Thermodynamic Causality of the Boiling Point
The boiling point of 148.8 °C to 150.0 °C[3][4] is exceptionally high for a molecule with a molecular weight of only 113.20 g/mol . To understand this causality, we must compare it to its non-polar structural analog, methylcyclohexane, which boils at approximately 101 °C.
The ~48 °C elevation in boiling point is directly attributable to the primary amine (-NH₂). The nitrogen atom acts as a potent hydrogen bond acceptor, while the two amino hydrogens act as donors. This creates a robust, dynamic intermolecular hydrogen-bonding network in the liquid phase. Significant thermal energy (enthalpy of vaporization) is required to disrupt this network and transition the molecules into the vapor phase.
Causality in Experimental Design: Boiling Point Determination
When determining the boiling point of highly reactive chiral amines, standard open-air distillation is fundamentally flawed. Primary amines rapidly absorb atmospheric carbon dioxide (CO₂) to form carbamate salts. This in-situ reaction artificially elevates the observed boiling point and introduces thermal degradation products.
To ensure absolute scientific integrity, the following methodology employs a self-validating, inert-atmosphere micro-distillation system .
Step-by-Step Methodology
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System Calibration (Self-Validation): Before analyzing the target compound, calibrate the digital thermocouple using an analytical standard (e.g., pure cyclohexylamine, known BP 134.5 °C). Adjust the baseline correction factor to account for local atmospheric pressure deviations.
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Inert Atmosphere Setup: Assemble a micro-distillation apparatus and purge the entire system with dry, high-purity nitrogen (N₂) for 15 minutes. This displaces all atmospheric CO₂ and moisture, preventing carbamate formation.
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Sample Introduction: Under N₂ counterflow, introduce 5.0 mL of (1S,2S)-2-methylcyclohexan-1-amine into the distillation flask. Add inert PTFE boiling chips to provide nucleation sites, preventing superheating and bumping.
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Controlled Thermal Ramp: Submerge the flask in a silicone oil bath. Apply a precise heating rate of 1.5 °C to 2.0 °C/min. Causality: Rapid heating causes thermal lag between the vapor and the thermometer; a slow ramp ensures true thermal equilibrium.
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Vapor-Liquid Equilibrium & Acquisition: Monitor the distillation column for the formation of a stable reflux ring. Once the vapor bathes the thermocouple, record the temperature plateau. For the pure (1S,2S) isomer at 760 mmHg, the plateau will definitively stabilize between 148.8 °C and 150.0 °C.
Self-validating micro-distillation workflow for accurate boiling point determination.
Pharmaceutical Applications: Chiral Building Blocks
The precise physical characterization of (1S,2S)-2-methylcyclohexan-1-amine is not merely an academic exercise; it is a prerequisite for its use in advanced drug development.
This specific chiral amine serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of selective NLRP3 inflammasome inhibitors [5]. The NLRP3 inflammasome is a multiprotein complex implicated in a wide range of inflammatory, metabolic, and immunologic disorders. The trans-(1S,2S) stereochemistry of the amine dictates the exact spatial orientation of the resulting inhibitor molecule within the target protein's allosteric binding pocket. Even minor impurities (such as the cis-isomer or the 1R,2R enantiomer) can drastically reduce binding affinity and pharmacological efficacy, underscoring the need for rigorous physical validation of the starting materials.
References
- ChemNet. "2-methylcyclohexanamine - CAS Database". ChemNet.
- Echemi. "Best price/ 2-MethylcyclohexylaMine, Mixture of cis and trans CAS NO.7003-32-9". Echemi.
- Advanced ChemBlocks. "(1S,2S)-2-methylcyclohexan-1-amine". AChemBlock.
- CHIRALEN. "104485-19-0 | (1S,2S)-2-Methylcyclohexan-1-amine hydrochloride". Chiralen.
- Google Patents. "EP3661921B1 - Selective inhibitors of nlrp3 inflammasome". Google Patents.
Sources
- 1. (1S,2S)-2-methylcyclohexan-1-amine 97% | CAS: 29569-76-4 | AChemBlock [achemblock.com]
- 2. chiralen.com [chiralen.com]
- 3. (1R,2R)-2-methylcyclohexanamine | 931-10-2 [chemnet.com]
- 4. echemi.com [echemi.com]
- 5. EP3661921B1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]
